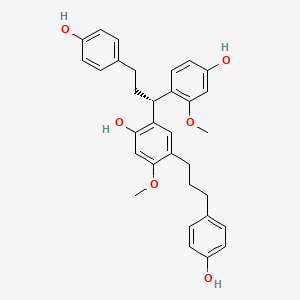
1,7-Dihydroxyacridone
Vue d'ensemble
Description
1,7-Dihydroxyacridone is a natural product that can be isolated from Boronia lanceolata . It belongs to the class of compounds known as alkaloids, specifically quinoline alkaloids . The molecular weight of this compound is 227.22 and its molecular formula is C13H9NO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a core acridone structure with hydroxy groups at the 1 and 7 positions . The SMILES notation for this compound is O=C1C2=C (C=CC (O)=C2)NC3=CC=CC (O)=C13 .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 227.22 and a molecular formula of C13H9NO3 . It can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Applications De Recherche Scientifique
Antiviral Properties : One study found that 5-Chloro-1,3-dihydroxyacridone and its analogues are potent inhibitors of Herpes Simplex Virus Type-1 (HSV-1), indicating their potential as antiviral agents. These compounds represent a new class of nonnucleoside HSV-1 inhibitors with a novel mechanism of action (Lowden & Bastow, 2003).
Antiproliferative Effects : Another study highlights the antiproliferative actions of 7-substituted 1,3-dihydroxyacridones, potentially involving DNA topoisomerase II and protein kinase C as biochemical targets. This compound showed significant inhibitory effects on the growth of various cell lines (Bastow et al., 1994).
Anticancer Activity : A study on xanthone and acridone derivatives found that some synthesized compounds displayed good in vitro antiproliferative activities against various cancer cell lines. This suggests the potential of these derivatives as anticancer agents (Santra et al., 2023).
Inhibition of HIV-1 Replication : Acridone derivatives have been identified as selective inhibitors of HIV-1 replication in chronically infected cells. These compounds suppress HIV-1 replication at the transcriptional level primarily through a mechanism of protein kinase C inhibition (Fujiwara et al., 1999).
Inhibition of Acetylcholinesterase : Acridone-based compounds have shown potential as acetylcholinesterase inhibitors, indicating their relevance in the management of Alzheimer's disease. The synthesized acridone derivatives exhibited potent antiacetylcholinesterase activity and antioxidant effects (El-gizawy et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
1,7-dihydroxy-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-7-4-5-9-8(6-7)13(17)12-10(14-9)2-1-3-11(12)16/h1-6,15-16H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKWBGSBYIZPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





